molecular formula C13H11FS B8000506 1-Fluoro-2-(phenylsulfanylmethyl)benzene

1-Fluoro-2-(phenylsulfanylmethyl)benzene

Cat. No.: B8000506
M. Wt: 218.29 g/mol
InChI Key: WXKTZCZHCSYYPX-UHFFFAOYSA-N
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Description

1-Fluoro-2-(phenylsulfanylmethyl)benzene is an organic compound characterized by the presence of a fluorine atom and a phenylsulfanyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Fluoro-2-(phenylsulfanylmethyl)benzene typically involves the reaction of 1-fluoro-2-bromobenzene with phenylthiomethyl lithium. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the stability of the intermediates and the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler aromatic compounds.

Common reagents used in these reactions include organolithium reagents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-2-(phenylsulfanylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-2-(phenylsulfanylmethyl)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

1-Fluoro-2-(phenylsulfanylmethyl)benzene can be compared to other similar compounds, such as:

    1-Fluoro-2-(methylsulfanylmethyl)benzene: Similar structure but with a methyl group instead of a phenyl group.

    1-Fluoro-2-(phenylsulfanyl)benzene: Lacks the methylene bridge between the phenylsulfanyl group and the benzene ring.

    2-Fluoro-1-(phenylsulfanylmethyl)benzene: The position of the fluorine atom is different, leading to variations in reactivity and properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .

Properties

IUPAC Name

1-fluoro-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKTZCZHCSYYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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